2-(Octylamino)ethane-1-sulfonic acid
Description
2-(Octylamino)ethane-1-sulfonic acid is an aliphatic sulfonic acid derivative characterized by an octylamino (-NH-C₈H₁₇) group attached to an ethanesulfonic acid backbone. This structure imparts amphiphilic properties, enabling applications in detergents, biochemical buffers, or industrial surfactants.
Properties
CAS No. |
61947-90-8 |
|---|---|
Molecular Formula |
C10H23NO3S |
Molecular Weight |
237.36 g/mol |
IUPAC Name |
2-(octylamino)ethanesulfonic acid |
InChI |
InChI=1S/C10H23NO3S/c1-2-3-4-5-6-7-8-11-9-10-15(12,13)14/h11H,2-10H2,1H3,(H,12,13,14) |
InChI Key |
XAOQXCKCGLMEHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(octylamino)ethanesulfonic acid typically involves the reaction of octylamine with ethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Octylamine} + \text{Ethanesulfonic acid} \rightarrow \text{2-(Octylamino)ethanesulfonic acid} ]
Industrial Production Methods: Industrial production of 2-(octylamino)ethanesulfonic acid involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, and the product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(Octylamino)ethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The octylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired product.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethanesulfonic acid derivatives.
Scientific Research Applications
2-(Octylamino)ethanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(octylamino)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent in various chemical reactions, influencing the reaction kinetics and product formation. In biological systems, it may interact with enzymes or other biomolecules, affecting their activity and function.
Comparison with Similar Compounds
2-(Carbamimidoylthio)ethane-1-sulfonic Acid
- Structure: Features a carbamimidoylthio (-S-C(=NH)-NH₂) group instead of octylamino.
- Properties : Higher polarity due to the thiourea-like group, making it suitable for pharmaceutical applications (e.g., Mesna derivatives used as cytoprotectants). Pharmacopeial standards specify strict pH ranges (4.5–6.0) and loss on drying limits (NMT 1.0%) .
- Regulatory Status: Subject to USP monographs for purity and storage (tight containers at controlled room temperature) .
2-(N-Cyclohexylamino)-ethanesulfonic Acid (CAS 103-47-9)
- Structure: Cyclohexylamino group (-NH-C₆H₁₁) provides rigidity compared to the linear octyl chain.
- Applications: Used in biochemical buffers (e.g., CHES buffer) due to its pKa (~9.5), contrasting with the likely lower pKa of 2-(octylamino)ethane-1-sulfonic acid (unreported in evidence).
Fluorinated vs. Aliphatic Sulfonic Acids
Perfluorohexyl Ethane Sulfonic Acid (6:2 FTSA, CAS 27619-97-2)
- Structure : Fluorotelomer chain (C₆F₁₃-C₂H₄-SO₃H) with high environmental persistence.
- Regulatory Status: Listed as a restricted compound due to PFAS regulations, unlike 2-(octylamino)ethane-1-sulfonic acid .
- Applications: Historically used in firefighting foams and coatings, phased out in favor of non-fluorinated alternatives .
Aromatic Sulfonic Acids
Aminonaphthalenesulfonic Acids (e.g., 1-Naphthylamine-4-sulfonic acid)
- Structure: Aromatic backbone with sulfonic and amino groups.
- Applications: Primarily used in dye synthesis (e.g., azo dyes), contrasting with the aliphatic, surfactant-like applications of 2-(octylamino)ethane-1-sulfonic acid .
- Solubility : Lower water solubility compared to aliphatic sulfonic acids due to aromaticity .
Physicochemical and Regulatory Comparisons
Key Research Findings
Structural Stability: Sulfonic acids with alkylamino groups (e.g., octylamino) exhibit higher thermal stability than fluorinated analogs, which degrade into persistent pollutants .
Pharmaceutical Suitability: Carbamimidoylthio derivatives meet stringent USP criteria (e.g., loss on drying ≤1.0%), while alkylamino analogs may require similar validation for drug applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
